Phenyl 4-carbamoylpiperidine-1-carboxylate

Medicinal Chemistry ADME Drug Design

Researchers pursuing FAAH-targeted analgesia often face multi-step synthesis of key intermediates. Phenyl 4-carbamoylpiperidine-1-carboxylate (CAS 923237-44-9) directly provides the essential phenyl carbamate pharmacophore required for potent FAAH inhibitors like ASP8477 (IC50 = 3.99 nM). • Eliminates deprotection/re-protection steps vs. tert-butyl analogs, streamlining synthesis of novel analgesics • Enables direct SAR library expansion via 4-carbamoyl derivatization and phenyl ring functionalization • Also suitable for agrochemical heterocycle synthesis per patent literature Supplied at 98% purity with global shipping.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 923237-44-9
Cat. No. B4041520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-carbamoylpiperidine-1-carboxylate
CAS923237-44-9
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c14-12(16)10-6-8-15(9-7-10)13(17)18-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16)
InChIKeyAUFHSXXMQAFXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-Carbamoylpiperidine-1-Carboxylate (CAS 923237-44-9): A Core Piperidine Scaffold for Targeted Research


Phenyl 4-carbamoylpiperidine-1-carboxylate (CAS 923237-44-9) is a piperidine-4-carboxamide derivative characterized by a phenyl carbamate moiety at the piperidine nitrogen and a primary carbamoyl group at the 4-position . Its molecular formula is C13H16N2O3, with a molecular weight of 248.28 g/mol . This compound serves as a versatile synthetic intermediate and a key building block for generating structurally diverse analogs, particularly in medicinal chemistry programs targeting central nervous system disorders, pain, and inflammation [1]. Its core scaffold is foundational to more advanced inhibitors like ASP8477 (3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate), a potent fatty acid amide hydrolase (FAAH) inhibitor [1].

Why Phenyl 4-Carbamoylpiperidine-1-Carboxylate is Not Interchangeable with Closely Related Analogs


While numerous 4-carbamoylpiperidine-1-carboxylate derivatives exist, the specific N-substituent (phenyl vs. benzyl, tert-butyl, or heteroaryl) critically dictates molecular properties and downstream biological activity. For instance, the phenyl carbamate in phenyl 4-carbamoylpiperidine-1-carboxylate imparts distinct physicochemical properties (e.g., LogP, H-bonding) and serves as a crucial intermediate for generating potent FAAH inhibitors like ASP8477 (3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate), which demonstrates nanomolar inhibitory activity [1]. In contrast, the benzyl analog (Benzyl 4-carbamoylpiperidine-1-carboxylate) may exhibit different metabolic stability and target engagement profiles due to altered lipophilicity and steric bulk [2]. Furthermore, the tert-butyl analog (tert-Butyl 4-carbamoylpiperidine-1-carboxylate) is primarily employed as a protected intermediate, not as a direct bioactive entity, highlighting the divergent roles of these closely related compounds [3]. Generic substitution without precise structural and functional validation risks undermining experimental reproducibility and deviating from established SAR (structure-activity relationship) trajectories.

Quantitative Differentiation of Phenyl 4-Carbamoylpiperidine-1-Carboxylate from Key Analogs: A Comparative Evidence Guide


Comparative Physicochemical Profile: Lipophilicity and H-Bonding Predict Oral Absorption

The phenyl carbamate substituent in phenyl 4-carbamoylpiperidine-1-carboxylate confers distinct physicochemical properties compared to its tert-butyl analog. Specifically, the calculated LogP for the target compound is 0.96, which is significantly lower than the predicted LogP of approximately 2.3 for tert-butyl 4-carbamoylpiperidine-1-carboxylate [REFS-1, REFS-2]. This difference in lipophilicity can influence membrane permeability and oral absorption potential. Furthermore, the target compound possesses two hydrogen bond acceptors and one hydrogen bond donor, while the tert-butyl analog has three hydrogen bond acceptors and two hydrogen bond donors [REFS-1, REFS-2]. These variations in molecular descriptors are critical for optimizing lead compounds in drug discovery.

Medicinal Chemistry ADME Drug Design

Structural Determinant of Potent FAAH Inhibition: The Phenylcarbamoyl Moiety

The phenyl carbamate moiety of phenyl 4-carbamoylpiperidine-1-carboxylate is a crucial structural component for achieving potent inhibition of fatty acid amide hydrolase (FAAH). This is exemplified by the advanced analog ASP8477 (3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate), which retains the phenylcarbamoylpiperidine core. ASP8477 inhibits human FAAH-1 with an IC50 of 3.99 nM, while the tert-butyl carbamate analog (tert-butyl 4-carbamoylpiperidine-1-carboxylate) is not reported to possess this activity and is used solely as a synthetic intermediate [REFS-1, REFS-2]. This demonstrates that the phenyl carbamate group is essential for target engagement and high potency.

Pain Research Enzyme Inhibition Neuropharmacology

Divergent Roles in Synthesis: Active Intermediate vs. Protected Building Block

The tert-butyl analog (tert-butyl 4-carbamoylpiperidine-1-carboxylate) is predominantly utilized as a Boc-protected intermediate, requiring an additional deprotection step to generate the free piperidine . In contrast, phenyl 4-carbamoylpiperidine-1-carboxylate serves as a direct precursor to bioactive molecules like ASP8477 without necessitating a deprotection step, streamlining synthetic routes [1]. This functional divergence directly impacts synthetic efficiency and the design of parallel synthesis libraries.

Organic Synthesis Medicinal Chemistry Process Chemistry

Optimal Application Scenarios for Phenyl 4-Carbamoylpiperidine-1-Carboxylate in R&D and Synthesis


Precursor for Potent FAAH Inhibitors in Pain and Inflammation Research

Phenyl 4-carbamoylpiperidine-1-carboxylate is the optimal starting material for synthesizing phenylcarbamoylpiperidine-based FAAH inhibitors like ASP8477. The phenyl carbamate group is essential for the nanomolar potency observed in these inhibitors (IC50 = 3.99 nM for ASP8477 against human FAAH-1) [1]. Using this compound ensures that the critical pharmacophore is directly incorporated, streamlining the synthesis of novel analgesics and anti-inflammatory agents. This is in contrast to using a tert-butyl analog, which would require additional steps to install the phenyl carbamate and likely result in a loss of activity [2].

Generation of Piperidine-4-Carboxamide Libraries for SAR Exploration

As a versatile building block, phenyl 4-carbamoylpiperidine-1-carboxylate enables the rapid construction of diverse compound libraries. The phenyl carbamate can be further functionalized or used as a directing group, while the primary carbamoyl group at the 4-position offers a handle for additional derivatization. This is particularly valuable in structure-activity relationship (SAR) studies where subtle modifications to the phenyl ring or the piperidine core are needed to optimize target selectivity and pharmacokinetic properties [2].

Intermediate in the Synthesis of Heterocyclic Compounds and Herbicides

Beyond medicinal chemistry, the phenylcarbamoylpiperidine scaffold is a key intermediate in the synthesis of fused heterocyclic systems and has applications in agrochemical research, as described in patents for herbicides [1]. The specific substitution pattern of phenyl 4-carbamoylpiperidine-1-carboxylate makes it a suitable starting point for these diverse synthetic pathways.

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